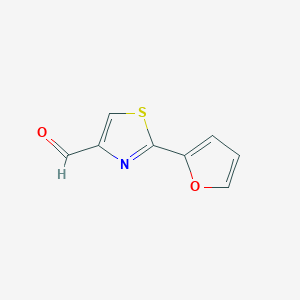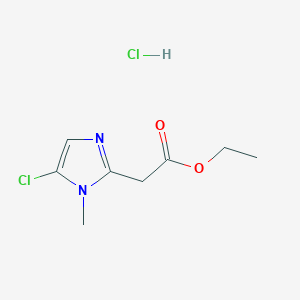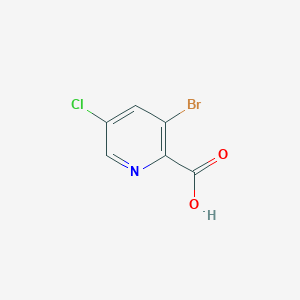
3-Bromo-5-chloropyridine-2-carboxylic acid
Vue d'ensemble
Description
3-Bromo-5-chloropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.45 . It is used in various fields of chemistry due to its unique structure and properties .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloropyridine-2-carboxylic acid consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 3rd position with a bromine atom, at the 5th position with a chlorine atom, and at the 2nd position with a carboxylic acid group .Physical And Chemical Properties Analysis
3-Bromo-5-chloropyridine-2-carboxylic acid has a molecular weight of 236.45 . It is a solid substance with a density of 1.917 . The compound should be stored at 2-8°C .Applications De Recherche Scientifique
Synthesis and Functionalization
3-Bromo-5-chloropyridine-2-carboxylic acid is primarily used in the synthesis of various chemical compounds. For instance, it's involved in the conversion of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into carboxylic acids, indicating its role in complex chemical transformations (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004). Additionally, it serves as an important intermediate in the synthesis of chlor-antraniliprole, a new insecticide, showcasing its utility in agricultural chemistry (Niu Wen-bo, 2011).
Catalysis
In the field of catalysis, 3-Bromo-5-chloropyridine-2-carboxylic acid is involved in amination reactions. A study demonstrated its use in selective amination of polyhalopyridines, catalyzed by a palladium-xantphos complex, which is crucial in organic synthesis (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Crystallography and Structural Analysis
This compound is also significant in crystallography and structural analysis. For example, research on the synthesis and spectroscopic characterization of related compounds, like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, involves detailed studies of crystal structures, which are essential in understanding molecular interactions and properties (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Biological Evaluation
It's used in biological evaluations as well. A study synthesized acyclic pyridine C-nucleosides using 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, which is a derivative, for evaluation against various tumor-cell lines and viruses, highlighting its potential in medicinal chemistry (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
Safety and Hazards
The compound is classified under the GHS07 category and has the signal word 'Warning’ . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-bromo-5-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWXGYGVXBPNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672921 | |
| Record name | 3-Bromo-5-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189513-50-5 | |
| Record name | 3-Bromo-5-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




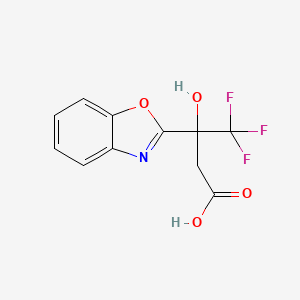
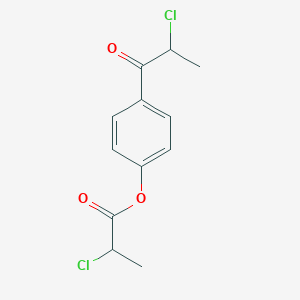

amine hydrochloride](/img/structure/B1372065.png)
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)
![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)
![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)
![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
